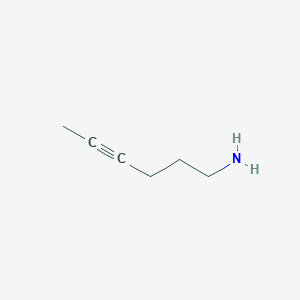

Hex-4-yn-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

hex-4-yn-1-amine |

InChI |

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h4-7H2,1H3 |

InChI Key |

FRUQLILSTSIBFH-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCCN |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Hex 4 Yn 1 Amine and Its Analogs

Chemo- and Regioselective Synthesis

The selective synthesis of Hex-4-yn-1-amine (B6237356) requires precise control over the formation of the carbon-nitrogen bond at the terminal position and the placement of the alkyne functionality at the 4-position of the hexane chain.

Development of Novel Synthetic Routes

Several innovative routes have been developed for the synthesis of this compound and related alkynylamines. One prominent method is the alkylation of propargylamine with a suitable alkyl halide under basic conditions, utilizing bases such as sodium hydride or potassium carbonate smolecule.com. Another established method for the synthesis of primary amines is the Gabriel synthesis , which transforms primary alkyl halides into primary amines using potassium phthalimide wikipedia.orglibretexts.org. This two-step process involves the initial alkylation of phthalimide followed by hydrolysis or, more commonly, hydrazinolysis (the Ing-Manske procedure) to release the primary amine wikipedia.orgthermofisher.com. For this compound synthesis, this would involve a precursor like 1-halo-hex-4-yne.

A versatile and widely used approach is the three-component A³ coupling reaction , which involves an aldehyde, an alkyne, and an amine smolecule.com. This method allows for the direct and efficient assembly of propargylamines. In the context of this compound, this could involve the reaction of an appropriate aldehyde, an alkyne, and ammonia.

Furthermore, the reduction of nitriles presents another viable synthetic pathway. The reduction of a nitrile-containing a hex-4-yne backbone using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired primary amine smolecule.com. Reductive amination is another powerful technique that converts a carbonyl group (an aldehyde or ketone) into an amine via an intermediate imine wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. This can be performed as a one-pot reaction and is considered a green chemistry method wikipedia.org. For this compound, this would involve the reaction of hex-4-yn-1-al with ammonia in the presence of a suitable reducing agent.

Finally, the hydroamination of alkynes , which involves the addition of an amine to an alkyne, is a direct method to form the target molecule, often catalyzed by transition metals smolecule.com.

Application of Green Chemistry Principles in Scalable Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amines to reduce environmental impact. For the synthesis of this compound and its analogs, this includes the use of solvent-free reaction conditions, recyclable catalysts, and renewable reagents smolecule.com.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, often from days to hours, while maintaining selectivity smolecule.com. This technique can be applied to various stages of the synthesis, contributing to a more energy-efficient process.

A significant advancement in green catalytic systems involves the use of copper nanoparticles supported on magnetic iron oxide (Fe₃O₄). These catalysts have been successfully employed in A³ coupling reactions in water, achieving yields comparable to those in organic solvents (65–75%). A key advantage is the ability to recover and reuse the catalyst for multiple cycles (up to five) without a significant loss of activity smolecule.com.

The following table summarizes the application of green chemistry principles in the synthesis of this compound analogs.

| Green Chemistry Principle | Application in Synthesis | Reference |

| Use of Recyclable Catalysts | Copper nanoparticles on magnetic Fe₃O₄ for A³ coupling in water. | smolecule.com |

| Alternative Energy Sources | Microwave-assisted protocols to reduce reaction times. | smolecule.com |

| Use of Safer Solvents | Performing reactions in water instead of organic solvents. | smolecule.com |

| Atom Economy | One-pot reactions like A³ coupling and reductive amination. | smolecule.comwikipedia.org |

Catalytic Strategies in Alkynylation and Amination Reactions

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Transition metal catalysts, particularly copper and gold complexes, are instrumental in the A³ coupling reaction smolecule.com. For instance, copper(I) triflate, when used with specific ligands, can facilitate the coupling of an alkyne, an aldehyde, and an amine to produce the desired propargylamine in high yields (70–85%) smolecule.com.

The mechanism of the copper-catalyzed A³ coupling generally involves the formation of a copper acetylide intermediate, which then reacts with an imine formed in situ from the aldehyde and amine.

For enantioselective synthesis, chiral ligands are employed to control the stereochemistry of the product. Copper(I) complexes with pybox (pyridine-oxazoline) ligands have been shown to achieve high enantiomeric excesses (up to 96% ee) for aromatic alkynes in A³ couplings. While the enantioselectivity is typically lower for aliphatic alkynes (70–80% ee), it still represents a powerful method for accessing chiral amines smolecule.com.

Rhodium-catalyzed hydroformylation of alkynylamines offers another sophisticated catalytic approach. This process involves the addition of carbon monoxide and hydrogen across the alkyne moiety, leading to formyl-containing intermediates that can be further elaborated to produce structurally diverse chiral amine derivatives smolecule.com.

The table below provides an overview of various catalytic strategies.

| Catalytic Strategy | Catalyst/Ligand System | Application | Key Advantages | Reference |

| A³ Coupling | Copper(I) triflate / pybox ligands | Synthesis of propargylamines | High yields, potential for enantioselectivity. | smolecule.com |

| A³ Coupling | Gold complexes | Synthesis of propargylamines | Alternative to copper catalysts. | smolecule.com |

| Hydroamination | Gold or platinum catalysts | Direct addition of amines to alkynes | Atom-economical. | smolecule.com |

| Hydroformylation | Rhodium catalysts / phosphine ligands | Synthesis of chiral amine derivatives | Access to diverse structures. | smolecule.com |

Advanced Precursor Derivatization and Starting Material Optimization

The optimization of starting materials and the derivatization of precursors are crucial for the successful synthesis of this compound. For instance, in a Gabriel synthesis approach, the corresponding 1-halo-hex-4-yne is a necessary precursor. This can be synthesized from hex-4-yn-1-ol guidechem.comnih.gov. The alcohol can be converted to a good leaving group, such as a tosylate, which can then be displaced by an azide (B81097) followed by reduction, or directly by phthalimide anion.

For a synthesis involving reductive amination, the precursor would be hex-4-yn-1-al. The optimization of the synthesis of this aldehyde would be a key step.

Reaction Condition Optimization for Enhanced Yields and Purity

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters that are typically optimized include temperature, solvent, catalyst loading, and reaction time.

In the alkylation of propargylamine, the choice of base (e.g., NaH, K₂CO₃) and solvent can significantly influence the reaction outcome smolecule.com. For the Gabriel synthesis, the choice of solvent (e.g., DMF, DMSO) can affect the rate of the SN2 reaction thermofisher.comnrochemistry.com. The cleavage of the phthalimide group can be achieved under acidic or basic conditions, but the Ing-Manske procedure using hydrazine is often preferred for its milder conditions, especially for substrates with sensitive functional groups thermofisher.com.

For catalytic reactions like the A³ coupling, optimization of catalyst and ligand concentrations, as well as temperature, is essential to achieve high catalytic turnover and selectivity.

The following table summarizes general reaction conditions for different synthetic methodologies.

| Synthetic Method | Key Reaction Conditions |

| Alkylation of Propargylamine | Base (e.g., NaH, K₂CO₃), appropriate solvent. |

| Gabriel Synthesis | Alkylation: DMF or DMSO as solvent. Deprotection: Hydrazine hydrate in ethanol (Ing-Manske procedure). |

| A³ Coupling | Copper or gold catalyst, often with a ligand, in a suitable solvent. |

| Reduction of Nitriles | Strong reducing agent (e.g., LiAlH₄) in an ethereal solvent. |

| Reductive Amination | Carbonyl compound, amine source (ammonia), reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), often in an alcoholic solvent. |

Elucidation of Chemical Reactivity and Transformation Pathways

Intramolecular Cyclization Reactions Involving Alkyne and Amine Moieties

The intramolecular hydroamination of aminoalkynes is a powerful method for synthesizing cyclic nitrogenous molecules. nih.gov In the case of Hex-4-yn-1-amine (B6237356), a δ-aminoalkyne, the cyclization can theoretically lead to the formation of a six-membered ring through a 6-endo-dig pathway or a five-membered ring via a 5-exo-dig pathway. The outcome of these reactions is heavily influenced by the catalytic system employed. wikipedia.org

Transition metal catalysts are frequently used to activate the carbon-carbon triple bond of the alkyne, facilitating the nucleophilic attack by the tethered amine. nih.govpreprints.org A variety of metals, including early transition metals, lanthanides, and late transition metals, have been shown to be effective for this transformation. nih.govresearchgate.netresearchgate.net

The regioselectivity of the intramolecular hydroamination of an unsymmetrical alkyne like this compound is a critical aspect, determining which of the two possible cyclized products is formed. The addition can follow two main pathways:

Markovnikov Addition: The nucleophilic nitrogen atom attacks the more substituted carbon of the alkyne (C-4), which would lead to a six-membered enamine via a 6-endo-dig cyclization. This is often observed in acid-catalyzed reactions. thieme-connect.de

Anti-Markovnikov Addition: The nitrogen atom attacks the less substituted carbon of the alkyne (C-5), resulting in a five-membered exocyclic enamine or the corresponding imine tautomer through a 5-exo-dig cyclization. libretexts.orgyoutube.com This pathway is frequently favored in metal-catalyzed reactions. wikipedia.org

The general mechanism for transition metal-catalyzed hydroamination can proceed through different pathways depending on the metal. researchgate.netnih.gov Early transition metals (Group 4, 5) and lanthanides typically operate via amine activation, where a metal-amido complex is formed first. nih.govacs.org The unsaturated alkyne then inserts into the metal-nitrogen bond, a step that determines the regioselectivity of the process. acs.org In contrast, late transition metals (Groups 9-11) often activate the alkyne by π-coordination, making it more susceptible to nucleophilic attack by the amine. researchgate.netnih.gov For unsymmetrical alkynes, this attack can be influenced by electronic and steric factors, with gold catalysts often showing regioselectivity based on electronic factors rather than steric hindrance. acs.org The choice of ligands and additives can also subtly influence the regiochemical outcome. rsc.org

Table 1: Regioselectivity in Hydroamination Reactions

| Catalyst Type | Predominant Mechanism | Favored Product Type | Governing Factors |

|---|---|---|---|

| Early Transition Metals (Ti, Zr) | Amine Activation (M-N bond formation) | Anti-Markovnikov | Steric and electronic effects during insertion into M-N bond |

| Lanthanides (La, Sm, Y) | Amine Activation (M-N bond formation) | Anti-Markovnikov | High affinity for nitrogen, turnover-limiting C-C insertion |

| Late Transition Metals (Pd, Ru, Au) | Alkyne Activation (π-complex formation) | Varies (often Anti-Markovnikov) | Electronic properties of the metal, ligand environment, substrate |

| Brønsted/Lewis Acids | Alkyne Activation (Protonation) | Markovnikov | Formation of the more stable vinyl cation intermediate |

Organolanthanide complexes are exceptionally efficient catalysts for the intramolecular hydroamination of aminoalkynes. nih.gov They exhibit very high turnover frequencies and excellent stereoselectivities. nih.gov The general mechanism involves the formation of a lanthanide-amido intermediate, followed by the insertion of the alkyne's C-C triple bond into the Ln-N bond. nih.gov This insertion step is typically turnover-limiting, and subsequent rapid protonolysis with another amine substrate molecule regenerates the catalyst and releases the cyclized product. nih.gov

For δ-aminoalkynes such as this compound, lanthanide catalysts generally favor the 6-exo-dig cyclization pathway. However, the substrate scope can be influenced by steric factors. For instance, sterically less encumbered ligand designs on the lanthanide center have been developed to improve reaction rates and accommodate a wider range of substrates. nih.gov While highly effective for many aminoalkenes and aminoalkynes, limitations can arise with substrates that are sterically demanding near the reacting moieties. mdpi.comprinceton.edu Yttrium complexes, which are often grouped with lanthanides, have been shown to be efficient precatalysts for the intramolecular hydroamination of primary aminoalkynes, successfully yielding both five- and six-membered rings. researchgate.net

Late transition metals, particularly ruthenium and gold, have emerged as powerful catalysts for hydroamination reactions. researchgate.net

Ruthenium Catalysts: Ruthenium complexes can effectively catalyze the cyclization of aminoalkynes. For example, Ru₃(CO)₁₂ has been used to react γ- and δ-aminoalkynes with sulfonyl azides to afford cyclic amidines. nih.govmdpi.com In some cases, ruthenium-catalyzed hydration of terminal alkynes proceeds exclusively to give the Markovnikov product. researchgate.net The mechanism for hydroamination catalyzed by late transition metals like ruthenium can involve the nucleophilic attack of the amine on the coordinated alkyne. researchgate.net

Gold Catalysts: Gold(I) complexes are particularly noteworthy due to their strong π-acidic character, which potently activates alkynes towards nucleophilic attack. acs.orgnih.gov Intramolecular hydroamination of aminoalkynes using gold catalysts is a widely used method for constructing nitrogen heterocycles. nih.govresearchgate.net These reactions often proceed with high regioselectivity and under mild conditions. preprints.orgencyclopedia.pub For instance, gold(I)-catalyzed tandem cyclization of γ-aminoalkynes has been reported to produce substituted pyrrolo[1,2-a]quinolines. nih.govmdpi.com The regioselectivity in gold-catalyzed hydroamination of unsymmetrical alkynes is often controlled by electronic factors. acs.org

Table 2: Comparison of Ru and Au Catalysts in Aminoalkyne Cyclization

| Catalyst | Typical Characteristics | Mechanistic Feature | Common Products |

|---|---|---|---|

| Ruthenium | Versatile oxidation states, can participate in redox cycles | Can proceed via alkyne activation or other pathways | Cyclic imines, enamines, amidines nih.govmdpi.comresearchgate.net |

| Gold(I) | Strong π-Lewis acid, stable to air and moisture | Potent activation of C-C triple bond for nucleophilic attack | Nitrogen heterocycles via hydroamination/tandem reactions acs.orgnih.govencyclopedia.pub |

An alternative to metal-catalyzed pathways is radical cyclization, which involves the formation of a radical intermediate. wikipedia.orgnumberanalytics.com For a substrate like this compound, a radical could be generated on the carbon atom alpha to the amine group. This is typically achieved via single-electron transfer (SET) from a photocatalyst or by using a radical initiator. thieme-connect.de

The mechanism proceeds in several key steps:

Radical Generation: An α-amino alkyl radical is formed from the amine. thieme-connect.de

Cyclization: The generated radical attacks the intramolecular alkyne. This cyclization strongly favors the exo pathway, meaning for this compound, a 5-exo-trig cyclization would occur to form a five-membered ring with an exocyclic vinyl radical. wikipedia.orgacs.org

Quenching: The resulting vinyl radical is quenched, often by abstracting a hydrogen atom from a donor molecule (like thiophenol or tributyltin hydride) or through a subsequent electron transfer and protonation step to yield the final product. wikipedia.orgthieme-connect.denih.gov

Stereochemical control in radical cyclizations can be challenging due to the high reactivity and flexible transition states of radical intermediates. wikipedia.org However, stereoselectivity can be influenced by pre-existing stereocenters on the substrate, which can direct the approach of the radical to the alkyne. wikipedia.orgnumberanalytics.com The use of chiral auxiliaries has been explored but has met with limited success. wikipedia.org

Palladium catalysts are exceptionally versatile and are known to promote not only simple hydroamination but also more complex cycloisomerization and tandem (or cascade) reactions. mdpi.comacs.org These processes allow for the rapid construction of complex molecular architectures from simple precursors like this compound.

In a typical cycloisomerization, a palladium-hydride species, often formed in situ, adds across the alkyne (hydropalladation). The resulting organopalladium intermediate can then undergo further reactions. acs.org For aminoalkynes, palladium can catalyze tandem sequences such as cyclization followed by C-H functionalization or coupling with another molecule. researchgate.net For example, a palladium-catalyzed tandem cyclization of an aminoalkyne with an internal alkyne can be used to construct polycyclic indoles. researchgate.net

An operationally simple palladium-catalyzed intramolecular hydroaminocarbonylation of aminoalkynes provides a direct route to seven- and eight-membered lactams with high selectivity. preprints.orgmdpi.com The cyclization of substrates containing the hex-4-yn-1-yl skeleton has been demonstrated using palladium catalysis, leading to five-membered rings through a 5-exo-dig cyclization followed by a coupling reaction with an aryl bromide. mdpi.com The mechanism of these tandem reactions often involves an initial aminopalladation or carbopalladation of the alkyne, followed by a subsequent coupling or insertion step that completes the catalytic cycle. acs.org

Transition Metal-Catalyzed Hydroamination Reactions

Nucleophilic Addition Reactions to Activated Unsaturated Systems

The primary amine group in this compound can act as a nucleophile, attacking electron-deficient carbon-carbon multiple bonds. This reactivity is central to the formation of new carbon-nitrogen bonds.

Amino-yne reactions are a class of conjugate addition reactions where an amine adds across an activated alkyne. nih.govacs.orgresearchgate.netbham.ac.uk In the context of this compound, the nucleophilic primary amine can add to various activated unsaturated systems, such as α,β-unsaturated carbonyl compounds. These reactions are a powerful tool for constructing complex molecules and are often employed in the synthesis of heterocycles and for bioconjugation. nih.govacs.org The efficiency of these additions can vary depending on the specific reactants and conditions. researchgate.net

For instance, the direct nucleophilic addition of alkyl amines to dimethyl (E)-hex-2-en-4-ynedioate has been shown to produce α,β-dehydroamino acid derivatives. mdpi.comresearchgate.net This type of α-selective nucleophilic conjugate addition is highly regio- and chemoselective. mdpi.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Activated Unsaturated System | Product Type | Ref. |

| Primary Alkyl Amine | Dimethyl (E)-hex-2-en-4-ynedioate | (2E,4E)-stereoisomer of dimethyl (2-alkylamino)-muconic ester | mdpi.comresearchgate.net |

| Secondary Alkyl Amine | Dimethyl (E)-hex-2-en-4-ynedioate | Mixture of (2E,4E) and (2Z,4E)-stereoisomers of dimethyl (2-alkylamino)-muconic ester | mdpi.comresearchgate.net |

The hydroamination of alkynes, the addition of an N-H bond across a carbon-carbon triple bond, can be catalyzed by various transition metals. wikipedia.org The regioselectivity of this addition (i.e., whether the amine adds to the terminal or internal carbon of the alkyne) is a critical aspect and is influenced by several factors. libretexts.org

In many cases, the regioselectivity is governed by steric and electronic effects. For terminal alkynes like this compound, the formation of anti-Markovnikov products (addition to the less substituted carbon) is often a challenge. acs.org The mechanism can involve the formation of a metal-vinylidene intermediate, followed by nucleophilic attack of the amine on the α-carbon. acs.org The nature of the catalyst, the amine, and the alkyne all play a role in determining the outcome of the reaction. libretexts.orgresearchgate.net For example, in some systems, the regioselectivity is determined during the insertion of the alkyne into a metal-amide bond, with a preference that minimizes steric interactions. libretexts.org

Click Chemistry Applications: Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is a key functional group for its participation in one of the most prominent "click" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmdpi.com This reaction is known for its high efficiency, reliability, and broad applicability in creating covalent connections. nih.govnih.gov

The CuAAC reaction between an azide (B81097) and a terminal alkyne, such as the one in this compound, leads to the formation of a 1,4-disubstituted 1,2,3-triazole ring. nih.govmdpi.com This reaction is highly regioselective, in contrast to the uncatalyzed thermal cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The reaction is tolerant of a wide range of functional groups and can be performed in various solvents, including water. nih.govbeilstein-journals.org

The synthesis of 1,2,3-triazoles via CuAAC has been extensively studied, with numerous methods developed for their preparation. researchgate.netorganic-chemistry.orgfrontiersin.orgresearchgate.net For instance, a one-pot reaction involving the homologation of aldehydes followed by CuAAC with an azide provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org The reaction of benzyl (B1604629) azide with hex-1-yne, a similar terminal alkyne, has been shown to produce the corresponding 1,2,3-triazole in high yield. csic.esacs.org

Table 2: Synthesis of a 1,2,3-Triazole using a this compound analog

| Alkyne | Azide | Catalyst System | Product | Ref. |

| Pent-4-yn-1-ol | Benzyl azide | Glucose/Benedict's reagent | 3-(1-Benzyl-1,2,3-triazol-4-yl)-propan-1-ol | mdpi.com |

The CuAAC reaction is a cornerstone of bio-orthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. escholarship.orgacs.orgpcbiochemres.com The alkyne group of this compound serves as a "bio-orthogonal handle" that can be selectively labeled with an azide-containing molecule. acs.org This strategy has been transformative for labeling and tracking biomolecules such as proteins, lipids, and glycans in their native environments. escholarship.orgnih.gov

To mitigate the potential toxicity of copper in biological systems, water-soluble copper-binding ligands have been developed that allow the CuAAC reaction to proceed efficiently while protecting biological molecules. nih.govescholarship.org This has enabled a wide range of applications, from improving the physicochemical properties of probes to assessing the target engagement of drug candidates. escholarship.org

The efficiency and kinetics of the CuAAC reaction are significantly influenced by the copper catalyst and the ligands used. rsc.orgscielo.org.mx Various ligands, including nitrogen-based ligands like amines and triazoles, have been developed to stabilize the Cu(I) oxidation state and accelerate the reaction. beilstein-journals.orgmdpi.commdpi.com For example, tris(triazolylmethyl)amine ligands are known to accelerate the reaction and protect biomolecules from oxidative damage. nih.gov

The choice of ligand can affect the reaction rate and even the reaction mechanism. rsc.orgscielo.org.mx Research has shown that the structure of the ligand, the copper salt anion, and the presence of additives can all be tuned to control the kinetics of the CuAAC. rsc.org Immobilized copper-ligand complexes are also being developed to facilitate catalyst removal and reuse, which is particularly important in pharmaceutical synthesis. rsc.orgnih.gov

Functional Group Interconversions and Derivatizations

The presence of two distinct reactive sites—the nucleophilic amine and the electrophilic/π-rich alkyne—allows for a wide range of derivatizations. Chemists can selectively target one group while preserving the other, or engage both in sequential or one-pot transformations.

The internal alkyne of this compound can undergo various addition reactions, enabling its conversion into other important functional groups such as ketones and haloalkenes.

Hydration: The addition of water across the alkyne triple bond is a fundamental transformation. For asymmetrically substituted internal alkynes like this compound, regioselectivity is a key consideration.

Mercury(II)-Catalyzed Hydration: Treatment of an alkyne with water in the presence of sulfuric acid and a mercury(II) salt (e.g., HgSO₄) as a catalyst typically leads to hydration. libretexts.orgwizeprep.comlibretexts.org The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable ketone. For this compound, this reaction is not expected to be regioselective and would likely yield a mixture of two ketone products: 6-aminohexan-2-one (B13506872) and 1-aminonexan-3-one, following Markovnikov addition to the protonated amine under acidic conditions. libretexts.orglibretexts.org

Gold-Catalyzed Hydration: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective for alkyne hydration, often under milder conditions than mercury-based systems. mdpi.comresearchgate.netnih.gov While gold catalysis can offer different regioselectivity, for simple internal alkynes, a mixture of products is still common unless directing groups are present. mdpi.com The reaction mechanism involves the π-activation of the alkyne by the gold catalyst, facilitating nucleophilic attack by water.

| Reaction | Reagents & Conditions | Product(s) | Description |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of 6-aminohexan-2-one and 1-aminohexan-3-one | Non-regioselective addition of water across the triple bond leads to a mixture of ketone isomers after tautomerization. libretexts.org |

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to the alkyne is a characteristic reaction that can be controlled to produce di- or tetra-halogenated products.

Addition of One Equivalent: Reaction with one mole of a halogen (e.g., Br₂) typically results in the anti-addition across the triple bond, yielding a (E)-dihaloalkene. In the case of this compound, this would produce (E)-4,5-dibromohex-4-en-1-amine. To prevent reaction at the amine, the amino group is often protected (e.g., as an amide) or the reaction is run under acidic conditions where the amine is protonated.

Addition of Excess Halogen: With two or more equivalents of the halogen, a second addition occurs, leading to a tetrahaloalkane. The intermediate dihaloalkene reacts further to yield 4,4,5,5-tetrahalohexan-1-amine. mdpi.com

| Reaction | Reagents | Product | Description |

| Bromination (1 eq.) | Br₂ | (E)-4,5-Dibromohex-4-en-1-amine | Stereoselective anti-addition of one bromine molecule across the alkyne. |

| Bromination (2 eq.) | Br₂ (excess) | 4,4,5,5-Tetrabromohexan-1-amine | Further addition of bromine to the alkene intermediate to form the saturated tetra-brominated product. |

The primary amine in this compound is a potent nucleophile and can be readily modified through acylation and alkylation to generate a diverse array of amides and secondary or tertiary amines, respectively.

Acylation: This is a reliable reaction for primary amines and is commonly used as a protecting strategy or to synthesize amide-containing target molecules. The reaction of this compound with an acylating agent like acetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) readily affords the corresponding N-acyl derivative. ias.ac.inpsu.eduresearchgate.net This transformation is typically high-yielding and chemoselective, leaving the alkyne moiety untouched.

Alkylation: While direct alkylation of primary amines with alkyl halides is possible, it is often difficult to control and typically results in over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. savemyexams.com This is because the product secondary amine is often more nucleophilic than the starting primary amine.

A more effective and controlled method for mono-alkylation is reductive amination . This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent. masterorganicchemistry.comwikipedia.org Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the carbonyl starting material, preventing reduction of the aldehyde/ketone. harvard.educhemistrysteps.com This method provides a high-yield pathway to secondary and tertiary amines while avoiding the issue of over-alkylation.

| Reaction | Reagents & Conditions | Product Example | Description |

| Acylation | Acetyl chloride, Pyridine | N-(Hex-4-yn-1-yl)acetamide | High-yielding and selective formation of an amide at the nitrogen center. libretexts.org |

| Reductive Amination | Benzaldehyde, NaBH₃CN, pH ~6-7 | N-Benzyl-hex-4-yn-1-amine | Controlled mono-alkylation via an in situ formed imine, which is selectively reduced. masterorganicchemistry.comorganicchemistrytutor.com |

Multi-Component Reactions (MCRs) Utilizing this compound Frameworks

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and complexity-building potential. mdpi.com The bifunctional nature of this compound makes it an excellent substrate for such transformations, particularly in the synthesis of nitrogen-containing heterocycles. preprints.orgencyclopedia.pub

One of the most powerful cascade reactions involving substrates like this compound is the aza-Prins cyclization . In this reaction, the homopropargylamine framework reacts with a carbonyl compound, typically an aldehyde like formaldehyde, in the presence of a Lewis acid (e.g., InCl₃, FeCl₃) or a Brønsted acid. wordpress.comrsc.orgwikipedia.org The reaction is initiated by the formation of an N-acyliminium or iminium ion, which then undergoes an intramolecular nucleophilic attack by the alkyne. This cyclization step generates a vinyl cation intermediate that is trapped by a nucleophile (often the counter-ion from the Lewis acid, e.g., Cl⁻) to afford highly substituted piperidine (B6355638) rings. wordpress.comresearchgate.net This strategy allows for the rapid construction of complex heterocyclic scaffolds from simple, acyclic precursors.

| Reaction Type | Reactants | Catalyst/Promoter | Product Class | Mechanism Highlight |

| Aza-Prins Cyclization | This compound (as N-tosylamide), Aldehyde (e.g., R-CHO) | Lewis Acid (e.g., InCl₃) | Substituted Piperidines | Iminium ion formation followed by 6-endo-dig cyclization onto the alkyne. rsc.orgorganic-chemistry.org |

| Copper-Catalyzed MCR | Amine, Alkyne, Acid Chloride | CuI | Propargylamides | Involves the formation of a copper acetylide and an N-acyliminium ion which then couple. organic-chemistry.org |

| Silver-Catalyzed MCR | Homopropargylamine, Isocyanide, Water | AgOAc | Substituted Proline Amides | A cyclizative three-component reaction involving 1,1-aminoacylation of the alkyne. nih.govscilit.com |

Applications in Complex Molecule Synthesis and Scaffold Design

Construction of Nitrogen-Containing Heterocyclic Systems

The spatial arrangement of the amine and alkyne groups in Hex-4-yn-1-amine (B6237356) is well-suited for intramolecular cyclization reactions, providing a direct route to various nitrogen-containing heterocyclic systems. These reactions, often catalyzed by transition metals, are fundamental to the synthesis of core structures found in numerous biologically active compounds.

The intramolecular hydroamination of aminoalkynes is a powerful, atom-economical method for synthesizing cyclic amines. libretexts.orgresearchgate.net For this compound and its derivatives, this reaction can theoretically lead to different ring sizes depending on the reaction conditions and the catalyst employed. Late transition metal complexes are often used to catalyze the addition of an N-H bond across a C-C multiple bond. researchgate.net

The cyclization of an N-substituted this compound can proceed via two main pathways:

6-endo-dig cyclization: This pathway leads to the formation of a six-membered ring, specifically a 1,2,3,4-tetrahydropyridine derivative, which is a direct precursor to the piperidine (B6355638) scaffold.

5-exo-dig cyclization: While often kinetically favored for terminal alkynes, this pathway would lead to a five-membered ring, a 2-ethylidenepyrrolidine derivative.

The regioselectivity of the hydroamination is a critical factor and can be influenced by the choice of metal catalyst (e.g., rhodium, palladium, gold) and the nature of the substituent on the nitrogen atom. researchgate.netprinceton.edu While direct cyclization of the primary amine is challenging, protection or substitution of the amine facilitates these transformations. Ruthenium-catalyzed intramolecular N-allylation of related ω-amino allylic alcohols has been shown to be a highly effective method for producing enantiomerically enriched pyrrolidine, piperidine, and azepane heterocycles. nih.gov

| Reactant | Cyclization Pathway | Potential Product Class | Significance |

|---|---|---|---|

| N-Protected this compound | 6-endo-dig Hydroamination | Tetrahydropyridine / Piperidine | Core structure of many alkaloids and pharmaceuticals. |

| N-Protected this compound | 5-exo-dig Hydroamination | Substituted Pyrrolidine | Prevalent motif in bioactive molecules. |

The utility of this compound extends to the synthesis of more complex, polycyclic nitrogen-containing systems.

Indolizidines: The indolizidine skeleton is a core feature of many alkaloids. nih.govjbclinpharm.org Syntheses of indolizidine alkaloids often rely on the construction of a piperidine ring followed by a second cyclization event. nih.gov A piperidine or tetrahydropyridine derivative synthesized from this compound can serve as a key intermediate. For instance, functionalization of the alkyne moiety prior to or after cyclization can install the necessary groups to facilitate the formation of the second, five-membered ring to complete the bicyclic indolizidine framework.

Isoindolines: Polycyclic isoindolines are recognized as privileged structures in drug discovery. nsf.govnih.gov The synthesis of isoindolines can be achieved through various cyclization strategies. organic-chemistry.orgresearchgate.net While not a direct cyclization, an N-aryl derivative of this compound could potentially undergo a transition-metal-catalyzed annulation reaction, where the alkyne and the aromatic ring participate in building the fused heterocyclic system.

Imidazopyridines: Imidazo[1,2-a]pyridines are another class of heterocycles with significant therapeutic applications. researchgate.netsemanticscholar.org Their synthesis often involves the reaction of a 2-aminopyridine with a partner containing a two-carbon unit, such as an α-haloketone or an alkyne. nih.govorganic-chemistry.org this compound can be envisioned as the alkyne component in a three-component coupling reaction with a 2-aminopyridine and an aldehyde, a process known as A³ coupling, to afford diversely substituted imidazopyridines. nih.gov

| Target Heterocycle | Synthetic Strategy Involving this compound Motif | Key Reaction Type |

|---|---|---|

| Indolizidine | Formation of a piperidine intermediate followed by a second ring closure. | Intramolecular Hydroamination / Annulation |

| Isoindoline | Annulation of an N-aryl derivative. | Transition-Metal-Catalyzed Cyclization |

| Imidazopyridine | Three-component reaction with 2-aminopyridine and an aldehyde. | A³ Coupling |

Design and Synthesis of Novel Pharmaceutical Intermediates and Bioactive Scaffolds

The development of new pharmaceuticals relies heavily on the efficient synthesis of novel molecular scaffolds that can be elaborated into libraries of compounds for biological screening. google.com The heterocyclic systems readily accessible from this compound, such as piperidines and pyrrolidines, are considered "privileged scaffolds" due to their frequent occurrence in approved drugs. mdpi.com

The bifunctional nature of this compound allows for the introduction of molecular diversity at two distinct points. The primary amine can be functionalized through acylation, alkylation, or reductive amination, while the alkyne can undergo a wide range of transformations, including click chemistry, hydration, or coupling reactions. This dual reactivity enables the creation of diverse libraries of compounds built around a core heterocyclic structure. For instance, a copper-catalyzed hydroamination approach can produce α-chiral branched alkylamines from alkynes, a strategy that has been applied to the formal synthesis of several pharmaceutical agents. nih.gov The ability to generate complex and diverse molecules from a simple starting material makes this compound an attractive building block for the synthesis of new pharmaceutical intermediates. sumitomo-chem.co.jprsc.org

Integration into Polymer Chemistry for Functional Materials Development

The combination of a primary amine and an alkyne makes this compound a highly suitable monomer for the synthesis of functional polymers. nih.gov Both functional groups can participate in various polymerization reactions, and the unreacted group can be used for post-polymerization modification.

Amino-Yne Polymerization: Primary amines can undergo nucleophilic addition to activated alkynes in a process known as amino-yne "click" polymerization. nih.govresearchgate.net This reaction can be used to synthesize p–π conjugated ionic polymers with charged backbones, which have shown interesting photothermal properties. researchgate.net

Thiol-Yne Polymerization: The alkyne group can readily participate in radical-mediated thiol-yne reactions. This chemistry is highly efficient and can be initiated photochemically, making it useful for creating cross-linked polymer networks and hydrogels. nih.gov

Polycondensation and Post-Polymerization Modification: The primary amine can participate in traditional step-growth polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The pendant alkyne groups along the polymer backbone are then available for subsequent functionalization, allowing for the tailoring of material properties. Similarly, monomers containing α-aminophosphonate groups, prepared via the Kabachnik–Fields reaction involving an amine, can be used to create functional polymers. mdpi.com This approach allows for the creation of a wide array of functional materials from a single polymer precursor. rsc.org

| Polymerization Strategy | Role of this compound | Resulting Polymer Type | Potential Applications |

|---|---|---|---|

| Amino-Yne Click Polymerization | Amine monomer | Conjugated Ionic Polymers | Photothermal materials, electrode materials |

| Thiol-Yne Polymerization | Alkyne monomer | Cross-linked Networks | Hydrogels, biocompatible materials |

| Polycondensation | Amine monomer | Polyamides with Pendant Alkynes | Functional surfaces, modifiable materials |

Theoretical and Computational Investigations of Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying organic reaction mechanisms. For reactions involving Hex-4-yn-1-amine (B6237356), DFT calculations can elucidate reaction pathways, determine the energies of reactants, products, and intermediates, and identify transition states. whiterose.ac.uk

For instance, in metal-catalyzed reactions such as hydroamination, DFT studies are crucial for understanding the catalytic cycle. researchgate.net These calculations can model the coordination of the alkyne and amine moieties to a metal center, the subsequent insertion steps, and the final product release. acs.org The intramolecular nature of potential reactions with this compound, where the amine and alkyne are tethered, can be compared with intermolecular analogues to reveal the effects of concentration and chelation. DFT calculations have shown that for many metal-catalyzed hydroaminations of aminoalkynes, the insertion of the alkyne into the metal-amide bond is a highly exothermic and often rate-determining step. researchgate.netlibretexts.org

A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which are the energetic maxima along a reaction coordinate. The analysis of these transient species is fundamental to understanding reaction kinetics and selectivity. For a molecule like this compound, this is particularly relevant in cyclization reactions.

For example, in a potential intramolecular hydroamination/cyclization, DFT can model the transition state for the nucleophilic attack of the amine onto the alkyne, which could be activated by a metal catalyst. rsc.org The geometry of the TS reveals the atomic arrangement at the point of highest energy, providing clues about steric and electronic influences. Calculations can compare different possible pathways, such as an exo- versus an endo-cyclization, to predict which product is kinetically favored. For similar systems, the transition state for a [2+2] cycloaddition mechanism in titanium-catalyzed hydroamination has been identified as the rate-determining step. nih.gov

An illustrative reaction pathway for a hypothetical metal-catalyzed intramolecular cyclization of this compound is detailed in the table below. The energies are representative values based on studies of similar aminoalkyne cyclizations.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Intramolecular Cyclization of this compound This table presents hypothetical relative free energy (ΔG) values for the steps in a metal-catalyzed cyclization of this compound. The values are for illustrative purposes to demonstrate a typical energy profile calculated by DFT.

| Reaction Step | Description | Hypothetical ΔG (kcal/mol) |

|---|---|---|

| Reactant Complex | This compound coordinated to a metal catalyst | 0.0 |

| Transition State 1 (TS1) | Amine attack on the activated alkyne | +18.5 |

| Intermediate | Formation of a six-membered ring intermediate | -5.2 |

| Transition State 2 (TS2) | Proton transfer to form the final product | +12.0 |

| Product Complex | Cyclized product coordinated to the catalyst | -25.0 |

This compound presents several selectivity challenges. Chemoselectivity involves the preferential reaction of one functional group over another. Regioselectivity pertains to the site of bond formation, such as the addition of a reagent to one carbon of the alkyne versus the other (Markovnikov vs. anti-Markovnikov addition). acs.orgStereoselectivity refers to the preferential formation of one stereoisomer over another.

DFT calculations are instrumental in predicting these outcomes. By comparing the activation energies of competing reaction pathways, the most likely product can be identified. For example, in a hydrofunctionalization reaction, DFT can calculate the energy barriers for the formation of the different possible regioisomers. Studies on related systems have shown that directing groups can significantly influence regioselectivity in nickel-catalyzed hydroamination. nih.gov Although this compound lacks a traditional directing group, the tethered amine can itself play a directing role in intramolecular processes. Computational models have been successfully used to rationalize the stereochemical outcome of reactions involving similar propargyl amines.

Quantum Chemical Descriptors for Reactivity (e.g., HOMO-LUMO Analysis, Fukui Functions, Chemical Hardness)

To quantify and predict the reactivity of this compound, various quantum chemical descriptors derived from DFT calculations are employed. rasayanjournal.co.in These descriptors provide insight into the electronic properties of the molecule. researchgate.net

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, making it the primary site for electrophilic attack. The LUMO is likely associated with the π* orbitals of the alkyne, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. rasayanjournal.co.in

Fukui Functions : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the specific atoms that are most likely to participate in a reaction.

Chemical Hardness and Softness : Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron configuration. Softness (S) is the reciprocal of hardness. According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to react with hard bases, and soft acids with soft bases. These descriptors can help predict the compatibility of this compound with various reagents. researchgate.net

Table 2: Representative Quantum Chemical Descriptors for this compound The following table provides typical, illustrative values for quantum chemical descriptors of a molecule like this compound, as would be calculated using DFT at a common level of theory (e.g., B3LYP/6-31G).*

| Descriptor | Definition | Illustrative Value | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.5 eV | Indicates nucleophilic character (electron-donating ability). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 eV | Indicates electrophilic character (electron-accepting ability). |

| HOMO-LUMO Gap | ELUMO - EHOMO | 9.7 eV | Reflects chemical stability and low reactivity in the absence of a catalyst. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.85 eV | A relatively high value suggests significant stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.65 eV | Overall electronic character of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

The three-dimensional structure and flexibility of this compound and its derivatives are critical to their reactivity, particularly in intramolecular reactions where the molecule must adopt a specific conformation for cyclization. researchgate.net

Conformational analysis using computational methods involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. This allows for the identification of the most stable (lowest energy) conformations. For this compound, rotation around the C-C single bonds of the propyl chain determines the relative orientation of the amine and alkyne groups. Identifying low-energy conformers that place these groups in proximity is the first step in assessing the feasibility of an intramolecular reaction.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape and reveal the average time spent in different conformations. For a derivative of this compound participating in a complex biological or catalytic system, MD simulations can show how it interacts with its environment and which conformations are most populated under specific conditions.

Computational Design of New Reactivity and Catalytic Systems

Beyond analyzing existing reactions, computational chemistry is a tool for the rational design of new catalysts and reactions. mdpi.comacs.org By understanding the principles that govern reactivity, researchers can design new systems with enhanced efficiency and selectivity. mdpi.com

For reactions involving this compound, this could involve:

Designing new catalysts : DFT can be used to screen potential metal catalysts and ligands for hydroamination or cyclization reactions. nih.gov By systematically modifying the ligand structure in a computational model, one can tune the steric and electronic properties of the catalyst to favor a desired reaction pathway. mdpi.com

Predicting reactivity of new derivatives : Before synthesizing a new derivative of this compound, computational methods can predict its reactivity. For example, one could computationally assess how adding substituents to the alkyl chain or the alkyne would affect the rate and selectivity of a cyclization reaction.

Exploring novel reaction pathways : Computational tools can uncover entirely new, non-intuitive reaction pathways that might not be considered from a purely experimental standpoint. This can lead to the discovery of novel transformations and the synthesis of unique molecular architectures from simple precursors like this compound.

Through these theoretical and computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding future experimental work and unlocking its full potential in organic synthesis.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR for Complex Structure Determination

One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer the initial and most fundamental data for structural elucidation.

¹H NMR: The proton NMR spectrum of Hex-4-yn-1-amine (B6237356) would display distinct signals for each chemically unique proton. The protons on the carbon adjacent to the amine group (C1) are expected to appear downfield due to the electron-withdrawing effect of the nitrogen atom. libretexts.org The methyl protons (C6) would resonate at a characteristic upfield position, and their signal would be split into a triplet by the adjacent methylene protons (C3).

¹³C NMR: The carbon-13 spectrum provides information on the carbon framework. The sp-hybridized carbons of the alkyne (C4 and C5) resonate in a characteristic region distinct from the sp³-hybridized carbons of the aliphatic chain. openochem.orgyoutube.com The carbon bonded to the nitrogen (C1) would be shifted downfield compared to the other aliphatic carbons. libretexts.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.com For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and C3 and the methyl protons on C6, confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu This allows for the unambiguous assignment of each carbon in the chain by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). scribd.comcolumbia.edu It is particularly useful for identifying quaternary carbons and piecing together different parts of a molecule. For instance, HMBC would show a correlation between the methyl protons (H6) and the alkyne carbons (C4 and C5), definitively placing the triple bond in the C4 position.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY detects correlations between protons that are close in space, irrespective of their through-bond connectivity. indiana.edublogspot.comcolumbia.edu While crucial for determining the stereochemistry of complex, rigid molecules, for a small, flexible molecule like this compound, its primary use would be to confirm the proximity of protons on adjacent carbons. For molecules with a molecular weight where the standard Nuclear Overhauser Effect (NOE) is close to zero, ROESY provides a reliable alternative as the ROE is always positive. wikipedia.orgcolumbia.edu

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| 1 (-CH₂NH₂) | ~2.8 (t) | ~41 | COSY: H2; HSQC: C1; HMBC: C2, C3 |

| 2 (-CH₂-) | ~1.6 (quint) | ~32 | COSY: H1, H3; HSQC: C2; HMBC: C1, C3, C4 |

| 3 (-CH₂C≡) | ~2.2 (q) | ~20 | COSY: H2, H6; HSQC: C3; HMBC: C2, C4, C5 |

| 4 (-C≡C-) | - | ~78 | HMBC: H2, H3, H6 |

| 5 (-C≡C-) | - | ~79 | HMBC: H3, H6 |

| 6 (-CH₃) | ~1.8 (t) | ~13 | COSY: H3; HSQC: C6; HMBC: C4, C5 |

| -NH₂ | ~1.2 (br s) | - | - |

Advanced NMR Techniques for Reaction Monitoring and In Situ Analysis

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring chemical reactions in real-time (in situ). spectroscopyonline.com By acquiring spectra at regular intervals, one can track the consumption of reactants and the formation of products and intermediates. acs.org This provides invaluable kinetic and mechanistic data. For reactions involving this compound, such as derivatization of the amine or addition across the alkyne, in situ NMR can identify transient intermediates and help optimize reaction conditions like temperature and catalyst loading. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

Precise Molecular Weight Determination and Elemental Composition Assignment

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). pnnl.gov For this compound (C₆H₁₁N), the calculated exact monoisotopic mass is 97.08915 u. An HRMS measurement yielding a value extremely close to this would confirm the elemental formula, ruling out other possibilities with the same nominal mass. This precise mass is a critical piece of data for identifying a new compound or confirming the identity of a synthesized product.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it further, and analyzing the resulting daughter ions to establish connectivity.

For this compound, key fragmentation pathways would include:

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. jove.comyoutube.com The primary alpha-cleavage would result in the loss of a C₅H₈ radical, leading to a prominent fragment ion at m/z 30 ([CH₂=NH₂]⁺).

Propargylic Cleavage: Alkynes often fragment at the bond adjacent to the triple bond, leading to a resonance-stabilized propargyl cation. jove.com Cleavage of the C2-C3 bond would generate a C₄H₅⁺ fragment.

Nitrogen Rule: A compound with an odd number of nitrogen atoms, like this compound, will have a molecular ion with an odd m/z value, which is a useful diagnostic rule. jove.com

| Species | Formula | Predicted m/z | Origin |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₂N]⁺ | 98.09698 | Protonated Molecular Ion |

| [M]⁺˙ | [C₆H₁₁N]⁺˙ | 97.08915 | Molecular Ion |

| Fragment 1 | [CH₄N]⁺ | 30.03438 | Alpha-cleavage (loss of C₅H₇˙) |

| Fragment 2 | [C₅H₈N]⁺ | 82.06568 | Loss of CH₃˙ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for functional group identification.

For this compound, the key expected vibrational bands are:

N-H Stretch: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. spectroscopyonline.comorgchemboulder.com

C≡C Stretch: The stretching of the internal carbon-carbon triple bond gives rise to a signal in the 2100-2260 cm⁻¹ range. libretexts.org This peak is often weak in the IR spectrum of symmetrically substituted alkynes but can be a strong signal in the Raman spectrum. nih.govacs.org

N-H Bend: The scissoring vibration of the -NH₂ group appears as a medium to strong band around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretch: The aliphatic C-N stretching vibration is found in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Vibrational spectroscopy is also well-suited for monitoring reaction progress. uib.no For example, in a reaction where the primary amine of this compound is converted to a secondary amine, the two N-H stretching bands would be replaced by a single band. orgchemboulder.com Similarly, a reaction at the alkyne would lead to the disappearance of the C≡C stretching frequency.

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

The process begins with the careful crystallization of the derivative, a step that is often rate-limiting but crucial for obtaining high-quality diffraction data. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis yields an unambiguous structural model of the molecule. mdpi.com

For derivatives of alkynyl amines, X-ray crystallography can confirm stereochemistry, reveal conformational preferences in the solid state, and detail non-covalent interactions, such as hydrogen bonding, which dictate the crystal packing. eurjchem.com For instance, in the structural analysis of an allylic amine hydrochloride derived from a terminal alkyne, X-ray diffraction provided definitive proof of its structure. nih.gov Similarly, studies on various amine complexes and derivatives have successfully used this technique to characterize their molecular geometries and supramolecular features. mdpi.comresearchgate.net The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provide a foundational dataset for computational studies and a deeper understanding of the molecule's properties. mdpi.comeurjchem.com

Table 1: Representative Crystal Data and Structure Refinement Parameters for an Amine Derivative This table is a representative example based on typical data from crystallographic studies of organic amine derivatives. mdpi.comeurjchem.commdpi.com

| Parameter | Example Value |

|---|---|

| Empirical formula | C15H18N2O2 |

| Formula weight | 258.32 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 14.641(13) Å b = 8.653(4) Å c = 16.609(10) Å β = 116.34(3)° |

| Volume (Å3) | 1885.5(2) |

| Z (molecules per unit cell) | 4 |

| Calculated density (Mg/m3) | 1.519 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.125 |

Chromatographic Methodologies for Purity Assessment, Separation, and Reaction Monitoring

Chromatographic techniques are indispensable tools for the analysis and purification of organic compounds like this compound. They are routinely employed to assess the purity of synthesized materials, separate the target compound from impurities or byproducts, and monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For primary amines like this compound, which may lack a strong UV chromophore, derivatization with a UV-absorbent reagent can be employed to enhance detection sensitivity. chromatographyonline.comnih.gov Reversed-phase HPLC, typically using a C18 column with a mobile phase gradient of water and acetonitrile, is a common approach for separating amines from polar and non-polar impurities. chromatographyonline.comnih.gov The retention time of the compound serves as a qualitative identifier, while the peak area provides quantitative information about its concentration and purity. ijstr.org Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve the best separation and sensitivity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile compounds. ijstr.org this compound, being a relatively small molecule, is amenable to GC analysis. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. waters.com The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the molecule and its fragmentation pattern, allowing for definitive identification. waters.comresearchgate.net For amines, derivatization (e.g., trifluoroacetylation) is sometimes used to improve volatility and chromatographic peak shape. researchgate.net GC-MS is highly effective for identifying impurities, even at trace levels, and for confirming the identity of the desired product in a reaction mixture. waters.comwaters.com

Table 2: Typical HPLC and GC-MS Analytical Conditions for Amine Analysis This table presents typical starting parameters for the analysis of a primary amine like this compound, based on established methods for similar compounds. chromatographyonline.comnih.govmdpi.comwaters.com

| Parameter | HPLC Conditions | GC-MS Conditions |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water | Helium (Constant flow, e.g., 1 mL/min) |

| Flow Rate | 0.5 - 1.0 mL/min | N/A (see Carrier Gas) |

| Temperature Program | Isothermal (e.g., 30 °C) | Initial 50°C, ramp to 250°C at 10°C/min |

| Detection | UV-Vis Detector (e.g., 210 nm, or wavelength of derivatizing agent) | Mass Spectrometer (EI, Scan mode m/z 40-400) |

| Injection Volume | 10 µL | 1 µL (Split mode) |

Optimization of Column Chromatography and Other Purification Techniques

Following a synthesis, this compound typically exists in a crude mixture containing unreacted starting materials, reagents, and byproducts. Column chromatography is the primary technique for purifying the compound on a preparative scale. The most common stationary phase for a basic compound like an amine is silica gel. However, due to the basic nature of the amine, it can interact strongly with the acidic silica surface, leading to poor separation and "tailing" of the peak. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

The optimization process involves systematically varying parameters to maximize the separation efficiency (resolution), yield, and purity of the final product. cytivalifesciences.com A key aspect is the selection of the mobile phase (eluent). This is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. A Design of Experiments (DoE) approach can be used to efficiently explore the effects of multiple parameters, such as solvent ratios and modifier concentration, to identify the optimal conditions. cytivalifesciences.com For instance, a series of small-scale trials might be run to find a solvent system that provides a good separation factor between the product and its closest-eluting impurity on a Thin-Layer Chromatography (TLC) plate, which is then translated to a larger column.

Table 3: Example of Column Chromatography Optimization for Amine Purification This table illustrates a hypothetical optimization process for purifying this compound on silica gel, showing how eluent composition affects separation and yield.

| Trial Run | Eluent System (Hexane:Ethyl Acetate) | Modifier (Triethylamine) | Observed Resolution | Product Purity (by HPLC) | Isolated Yield |

|---|---|---|---|---|---|

| 1 | 90:10 | 0.5% | Poor (co-elution with non-polar impurity) | 85% | High |

| 2 | 80:20 | 0.5% | Moderate (some overlap) | 94% | Good |

| 3 | 70:30 | 1.0% | Good (baseline separation) | >98% | Moderate |

| 4 | 60:40 | 1.0% | Excellent (product elutes too quickly) | >99% | Low (difficult to collect fractions) |

| Optimized | 75:25 | 1.0% | Good to Excellent | >99% | Good |

Future Research Directions and Emerging Avenues

Development of More Sustainable and Biocatalytic Synthesis Routes

A major goal in modern chemistry is the development of sustainable and "green" synthesis methods. vapourtec.com Future research will likely focus on replacing traditional, often harsh, synthetic conditions with milder, more environmentally benign alternatives. This includes the use of biocatalysis, employing enzymes to perform chemical transformations, which is often promoted as a cleaner and more efficient approach. vapourtec.com The development of metal-free transformations, such as the hydration of alkynes using only acetic acid and ethanol, represents another sustainable pathway that could be explored for derivatives of Hex-4-yn-1-amine (B6237356). rsc.org

Integration with Flow Chemistry and Microreactor Technology for Enhanced Efficiency and Safety

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in safety, reaction control, and scalability. mdpi.comsyrris.com This technology is particularly well-suited for managing highly exothermic or hazardous reactions, which can be characteristic of aminations and certain alkyne transformations. amt.uk Integrating the synthesis and modification of this compound into automated flow systems could enhance process efficiency, allow for rapid reaction optimization, and enable reaction conditions not possible in traditional batch chemistry. vapourtec.comsyrris.com

Exploration of Novel Catalytic Systems and Metal-Free Transformations

Research into new catalytic systems continues to be a driving force in organic synthesis. researchgate.net For alkynylamines, this includes exploring a wider range of transition metal catalysts (e.g., gold, ruthenium, niobium, zirconium) to control the chemo-, regio-, and stereoselectivity of transformations like hydroamination and cyclization. acs.orgresearchgate.netrsc.orgresearchgate.net A significant emerging area is the development of transition-metal-free reactions, which can reduce cost and environmental concerns. chinesechemsoc.org Radical-based methods, for instance, are being developed to access 2-alkynylamines without the need for metal catalysts. chinesechemsoc.org

Application in High-Throughput Screening Methodologies for Compound Library Generation

This compound is an ideal building block for generating libraries of diverse compounds for high-throughput screening in drug discovery and materials science. vapourtec.com Its two reactive handles allow for the systematic introduction of a wide variety of substituents. Automated flow chemistry systems are particularly powerful for this application, enabling the rapid synthesis of many distinct molecules on a small scale for subsequent biological or material property screening. vapourtec.com

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for developing better and more selective chemical transformations. Advanced techniques like in-situ spectroscopy, coupled with computational methods like Density Functional Theory (DFT), are powerful tools for this purpose. DFT studies have been used to understand the chemoselectivity of Ru-catalyzed lactamization versus hydroamination in alkynylamines, revealing the critical role of the chain length between the functional groups. acs.orgacs.org Applying these techniques to reactions involving this compound will provide valuable insights for designing more efficient and selective syntheses.

Potential in Supramolecular Chemistry and Functional Materials Research (Beyond Basic Polymer Applications)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions like hydrogen bonding and metal coordination. wikipedia.org The amine and alkyne groups of this compound are both capable of participating in these interactions. This opens up possibilities for its use in creating complex, self-assembling systems, functional biomaterials, and smart materials where its structure can be incorporated into larger, ordered architectures beyond simple polymers. google.commpie.de

Q & A

Basic Research Questions

Q. How can the synthesis of Hex-4-yn-1-amine be optimized for high yield and purity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using kinetic studies and purification techniques like column chromatography. For novel routes, validate intermediates via spectroscopic methods (e.g., H NMR, IR) and cross-reference synthetic protocols from Reaxys or SciFinder . Monitor yield improvements using GC-MS or HPLC. Ensure reproducibility by documenting detailed step-by-step procedures, including reagent sources and equipment specifications .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Primary techniques : H/C NMR for functional group identification, IR spectroscopy for alkyne () stretch detection (~3300 cm), and mass spectrometry for molecular ion confirmation.

- Supporting data : Elemental analysis (C, H, N) to validate empirical formula. Compare melting points with literature values if available .

- Table :

| Technique | Target Data | Expected Values for this compound |

|---|---|---|

| H NMR | Alkyne proton | δ ~1.8–2.2 ppm (terminal alkyne) |

| IR | stretch | ~3300 cm |

| GC-MS | Molecular ion | m/z = 97.16 (M) |

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf-life. Report deviations in purity ≥5% as critical instability markers .

Q. What methods are recommended for determining the solubility profile of this compound in organic and aqueous solvents?

- Methodological Answer : Employ the shake-flask method: saturate solvents (e.g., water, ethanol, DMSO) with this compound, filter, and quantify dissolved compound via UV-Vis spectrophotometry (calibration curve required). For low solubility, consider salt formation (e.g., hydrochloride salt) to enhance aqueous solubility .

Advanced Research Questions

Q. How can isotopic labeling (e.g., C, H) be used to investigate reaction mechanisms involving this compound?

- Methodological Answer : Synthesize C-labeled this compound at the alkyne position. Track isotopic distribution in reaction products via LC-MS/MS or C NMR. Use kinetic isotope effects (KIE) to identify rate-determining steps (e.g., KIE > 1 suggests bond-breaking in transition state) .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Reproducibility check : Replicate conflicting studies under identical conditions (pH, temperature, cell lines).

- Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan; identify outliers via Grubbs’ test.

- Hypothesis testing : Design dose-response assays (IC/EC) to clarify potency discrepancies. Address confounding variables (e.g., solvent polarity, impurity interference) .

Q. What computational approaches are suitable for modeling the reactivity of this compound in catalytic processes?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular dynamics : Simulate solvent interactions (e.g., water vs. toluene) to assess aggregation behavior.

- Validation : Compare computed IR spectra with experimental data to confirm model accuracy .

Q. How can collaborative experiments integrating this compound across organic chemistry and pharmacology be designed?

- Methodological Answer :

- Interdisciplinary protocol : Combine synthetic chemistry (e.g., amide coupling) with pharmacological assays (e.g., receptor binding).

- Data sharing : Use FAIR-compliant repositories (Chemotion, RADAR4Chem) for raw NMR/assay data.

- Milestones : Define critical phases (synthesis → characterization → bioactivity screening) with shared timelines .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.